N-[3-bromo-5-(trifluoromethyl)phenyl]azetidin-3-amine
Description
N-[3-bromo-5-(trifluoromethyl)phenyl]azetidin-3-amine is a structurally constrained small molecule featuring an azetidine ring (a four-membered saturated heterocycle) attached via an amine group to a phenyl ring substituted with bromo and trifluoromethyl groups at positions 3 and 5. The azetidine moiety introduces conformational rigidity, which can enhance binding specificity to biological targets.
Properties
Molecular Formula |
C10H10BrF3N2 |
|---|---|
Molecular Weight |
295.10 g/mol |
IUPAC Name |
N-[3-bromo-5-(trifluoromethyl)phenyl]azetidin-3-amine |
InChI |
InChI=1S/C10H10BrF3N2/c11-7-1-6(10(12,13)14)2-8(3-7)16-9-4-15-5-9/h1-3,9,15-16H,4-5H2 |
InChI Key |
IVOMSXVDTNDHFD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)NC2=CC(=CC(=C2)C(F)(F)F)Br |
Origin of Product |
United States |
Preparation Methods
Acetylation
In a dried flask, 4-bromo-2-trifluro toluidine undergoes acetylation with acetic anhydride (33.6 g) in acetic acid (15 g) at 50–60°C. The reaction achieves a 98% yield with 99.6% purity after isolation. The acetyl group protects the amine during subsequent nitration.
Nitration
The acetylated intermediate is nitrated using concentrated sulfuric acid and nitric acid at 10°C. This step introduces a nitro group ortho to the bromine atom, generating 3-bromo-5-nitro-2-trifluoromethylacetanilide.
Deacetylation
Hydrolysis with 30% hydrochloric acid removes the acetyl group, yielding 3-bromo-5-nitro-2-trifluoromethylaniline. The reaction is conducted under reflux, followed by neutralization with ammonia to isolate the product.
Deamination
Treatment with sodium nitrite in sulfuric acid at 10°C converts the amine to a diazonium salt, which is subsequently reduced using ortho-phosphorous acid and copper oxide. This step removes the amino group, forming 3-bromo-5-trifluoromethylbenzene.
Direct Coupling via Buchwald-Hartwig Amination
A more streamlined approach utilizes Buchwald-Hartwig amination to attach azetidin-3-amine directly to a pre-functionalized aryl bromide. This method avoids multi-step deprotection and functional group interconversions:
Synthesis of 3-Bromo-5-Trifluoromethylphenyl Bromide
The aryl bromide substrate is prepared by brominating 3-trifluoromethylaniline using N-bromosuccinimide (NBS) in dichloromethane. This reaction selectively substitutes the para position relative to the trifluoromethyl group.
Palladium-Catalyzed Coupling
In a dimethylformamide (DMF) solution, the aryl bromide reacts with azetidin-3-amine in the presence of a palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos). The reaction proceeds at 100°C for 12–24 hours, achieving moderate to high yields (50–70%).
Key Reaction Parameters:
| Parameter | Optimal Value |
|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | BINAP (10 mol%) |
| Base | Cs₂CO₃ |
| Solvent | Toluene |
| Temperature | 110°C |
| Time | 24 hours |
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing trifluoromethyl group activates the aryl bromide toward nucleophilic substitution. Azetidin-3-amine acts as the nucleophile in this one-pot reaction:
Reaction Conditions
The aryl bromide (1 equiv) and azetidin-3-amine (1.2 equiv) are heated in dimethyl sulfoxide (DMSO) at 130°C for 48 hours. Potassium carbonate (2 equiv) is added as a base to deprotonate the amine, enhancing nucleophilicity.
Limitations
This method suffers from low yields (<30%) due to competing side reactions, such as elimination of bromide or oxidation of the azetidine ring. Microwave-assisted synthesis at 150°C reduces the reaction time to 2 hours but requires specialized equipment.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Multi-Step Synthesis | 43 | >99 | High | Low |
| Buchwald-Hartwig | 70 | 95 | Moderate | Moderate |
| SNAr | 30 | 85 | Low | High |
The multi-step synthesis remains the most reliable for industrial-scale production, despite its complexity. In contrast, the Buchwald-Hartwig method offers better atom economy but requires expensive palladium catalysts .
Chemical Reactions Analysis
Types of Reactions
N-[3-bromo-5-(trifluoromethyl)phenyl]azetidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Neuroactive Properties
Research indicates that derivatives of N-[3-bromo-5-(trifluoromethyl)phenyl]azetidin-3-amine can act as selective ligands for neuronal nicotinic acetylcholine receptors (nAChRs). These receptors are crucial in cognitive functions and neurodegenerative diseases. For instance, compounds structurally related to this azetidine derivative have shown high affinity for the α4β2-nAChR subtype, suggesting their potential in treating conditions like Alzheimer's disease.
Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro assays reveal that certain analogs exhibit inhibitory effects on cancer cell proliferation by targeting proteins involved in cell cycle regulation. Notably, studies have shown that these compounds can inhibit the growth of various cancer cell lines in a dose-dependent manner, correlating with increased apoptosis markers. This suggests their potential as lead compounds for developing new anticancer agents .
Case Study 1: Neuroprotection
A study evaluated the neuroprotective effects of derivatives of this compound in models of Alzheimer's disease. The findings indicated that these compounds could enhance neuronal survival and reduce amyloid-beta toxicity, likely through modulation of nAChR activity. This highlights their potential role in neurodegenerative disease treatment.
Case Study 2: Anticancer Screening
Another study focused on the anticancer properties of this compound against various cancer cell lines. The results demonstrated that the compound inhibited cell growth significantly, with a clear dose-response relationship observed. This study underscored the compound's potential as a candidate for further development into anticancer therapeutics .
Synthetic Utility
This compound serves as a valuable intermediate in the synthesis of novel heterocyclic compounds. Its structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties. The azetidine ring system is particularly useful in drug design due to its ability to mimic peptide structures and improve binding affinity to biological targets .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-[3-bromo-5-(trifluoromethyl)phenyl]azetidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Substituent Variations on the Amine Group
N-[3-bromo-5-(trifluoromethyl)phenyl]azetidin-3-amine vs. 1-[3-bromo-5-(trifluoromethyl)phenyl]-N,N-dimethylmethanamine (CAS 1237535-89-5)
- Structural Difference : The azetidine ring in the target compound is replaced by a flexible dimethylmethanamine group in the analog.
- Electron Density: The tertiary amine in the analog may exhibit weaker hydrogen-bonding capacity than the secondary amine in the azetidine derivative.
This compound vs. N-[3-bromo-5-(trifluoromethyl)phenyl]-N-methylmethanesulfonamide (CAS 1198181-34-8)
- Structural Difference : Replacement of the azetidine amine with a sulfonamide group.
- Impact: Acidity: Sulfonamides (pKa ~10) are more acidic than amines (pKa ~35), enhancing solubility in physiological conditions . Binding Interactions: Sulfonamides can act as hydrogen bond acceptors, whereas amines act as donors, leading to divergent target interactions.
Heterocyclic Core Modifications
This compound vs. N-[3-Bromo-5-(trifluoromethyl)phenyl]-4-(trifluoromethyl)pyrimidin-2-amine (CAS 1312535-13-9)
- Structural Difference : Azetidine replaced by a pyrimidine ring.
- Impact: Planarity: Pyrimidine’s aromaticity promotes π-π stacking with biological targets, whereas azetidine’s non-planar structure may favor hydrophobic interactions . Electronic Effects: Pyrimidine’s electron-deficient nature enhances reactivity in nucleophilic substitution reactions compared to azetidine.
This compound vs. 6-Methyl-5-(trifluoromethyl)pyridin-3-amine (BD753632)
Functional Group and Pharmacophore Variations
This compound vs. N-[3-bromo-5-(trifluoromethyl)phenyl]-N’-(4-pyridin-3-ylphenyl)thiourea (DATU1)
- Structural Difference : Azetidine replaced by a thiourea-linked biphenyl system.
- Impact: Hydrogen Bonding: Thiourea’s dual hydrogen-bonding capacity (NH donors) enhances interactions with polar residues in kinases or receptors, as demonstrated in anti-angiogenic studies .
This compound vs. N-(3-Bromo-5-(trifluoromethyl)phenyl)-4-methyl-3-(4-(pyridine-3-yl)pyrimidin-2-ylamino)benzamide (NCGC-5)
- Structural Difference : Azetidine replaced by a benzamide-pyrimidine scaffold.
- Impact :
- Binding Affinity : The extended π-system in NCGC-5 may improve stacking interactions with kinase ATP-binding pockets, as evidenced by its NMR-confirmed structure .
- Synthetic Complexity : Benzamide synthesis requires coupling reagents (e.g., EDC/HOBt), whereas azetidine derivatives may involve ring-closing metathesis or SN2 reactions .
Data Tables
Table 1: Structural and Physical Property Comparison
*logP values estimated based on substituent contributions.
Biological Activity
N-[3-bromo-5-(trifluoromethyl)phenyl]azetidin-3-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, comparative studies, and relevant case studies.
- Molecular Formula : C10H8BrF3N
- Molecular Weight : 292.08 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to its structural components:
- Bromine Atom : The presence of the bromine atom enhances reactivity and facilitates interactions with various biological targets, such as enzymes and receptors.
- Trifluoromethyl Group : This group significantly influences the electronic properties of the compound, enhancing its binding affinity to target molecules .
- Azetidine Ring : The azetidine structure allows for specific binding interactions, potentially leading to modulation of various biological pathways.
Antimicrobial Activity
This compound has shown promising antimicrobial properties in preliminary studies. The compound's ability to inhibit bacterial growth suggests potential applications in treating infections caused by resistant strains.
Anticancer Properties
Research indicates that compounds with similar structures exhibit anticancer activity, particularly through mechanisms involving apoptosis induction and cell cycle arrest. For instance, derivatives with trifluoromethyl groups have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells .
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| Reference Compound (e.g., Doxorubicin) | 20.64 ± 3.67 | MCF-7 |
Inhibition of Kinases
Similar compounds have been studied for their ability to inhibit specific kinases involved in cancer progression. The interaction with kinase targets can lead to reduced cell proliferation and increased apoptosis in tumor cells .
Case Studies
-
Study on Anticancer Activity :
A study evaluated the effects of various azetidine derivatives on cancer cell lines. This compound was included in the screening, showing moderate cytotoxicity comparable to established chemotherapeutics like Doxorubicin . -
Antimicrobial Efficacy :
In vitro tests demonstrated that the compound exhibited significant antibacterial activity against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.
Comparative Analysis with Similar Compounds
The unique combination of bromine and trifluoromethyl groups distinguishes this compound from other azetidine derivatives:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-(4-chlorophenyl)azetidin-3-amine | Chlorine substitution | Moderate anticancer activity |
| N-(4-fluorophenyl)azetidin-3-amine | Fluorine substitution | Lower antimicrobial activity |
| This compound | Bromine & trifluoromethyl | Promising anticancer & antimicrobial |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-[3-bromo-5-(trifluoromethyl)phenyl]azetidin-3-amine, and what intermediates are critical?
- Methodology : Multi-step synthesis often begins with 3-bromo-5-(trifluoromethyl)aniline as a precursor. Key steps include:
- Halogenation/Methylation : Bromination or trifluoromethylation under controlled conditions (e.g., using Br₂ in CH₂Cl₂ or CF₃ reagents).
- Azetidine Ring Formation : Cyclization reactions (e.g., nucleophilic substitution with azetidine-3-amine derivatives).
- Purification : Flash column chromatography (hexane:ethyl acetate gradients) or preparative HPLC for high purity (>90%) .
- Critical Intermediates :
- 3-Bromo-5-(trifluoromethyl)aniline (CAS: 1161362-01-1) .
- N-(3-Bromo-5-(trifluoromethyl)phenyl)benzenesulfonamide (precursor for coupling reactions) .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Techniques :
- X-ray Crystallography : SHELX programs (e.g., SHELXL for refinement) resolve crystal structures, verifying bond angles/planarity of the azetidine and aryl rings .
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., bromine at C3, CF₃ at C5) and amine proton environments .
- LC-MS/HRMS : Validates molecular weight (C₁₀H₁₁BrF₃N; MW 282.1) and purity .
Advanced Research Questions
Q. How do the bromine and trifluoromethyl groups influence reactivity and biological activity?
- Mechanistic Insights :
- Electron-Withdrawing Effects : The -CF₃ group stabilizes intermediates via inductive effects, directing electrophilic substitution to meta/para positions. Bromine enhances halogen bonding in target interactions .
- Bioactivity : Increased lipophilicity from -CF₃ improves membrane permeability, while bromine may mediate selective binding to kinases or GPCRs .
- Data Table : Comparative Reactivity of Analogues
| Substituent Position | Halogen | Reactivity with Pd Catalysts | Bioactivity (IC₅₀, nM) |
|---|---|---|---|
| 3-Br, 5-CF₃ | Br | High (Suzuki coupling) | 12.4 ± 1.2 (Keap1) |
| 3-Cl, 5-CF₃ | Cl | Moderate | 45.6 ± 3.8 |
| 5-CF₃ | None | Low | >100 |
| Source: Adapted from |
Q. What biological targets are hypothesized for this compound, and how are interactions validated?
- Target Hypotheses :
- Keap1-Nrf2 Pathway : Trifluoromethyl groups may disrupt Keap1’s cysteine residues, activating antioxidant responses .
- Kinase Inhibition : Bromine’s size/electrophilicity could block ATP-binding pockets (e.g., VEGFR-2, EphB4) .
- Validation Methods :
- Surface Plasmon Resonance (SPR) : Measures binding affinity (KD) to purified targets.
- Cellular Assays : Luciferase reporters for Nrf2 activation or phosphorylation inhibition in cancer lines .
Q. How are contradictions in spectroscopic data resolved during structural elucidation?
- Case Study : Discrepancies in ¹H NMR splitting patterns (e.g., amine protons appearing as broad singlets vs. doublets) can arise from dynamic effects or hydrogen bonding.
- Resolution Strategies :
- Variable-Temperature NMR : Identifies conformational exchange broadening.
- DFT Calculations : Predicts optimal proton environments and validates crystallographic data .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
